Iso-mogroside V - 1126032-65-2

Iso-mogroside V

Catalog Number: EVT-2685798
CAS Number: 1126032-65-2
Molecular Formula: C60H102O29
Molecular Weight: 1287.447
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Iso-mogroside V is a minor, sweet cucurbitane glycoside isolated from the fruit of the Siraitia grosvenorii plant, also known as Luo Han Guo or monk fruit [, ]. It belongs to the class of mogrosides, which are known for their sweetness and potential health benefits. Iso-mogroside V is a highly glycosylated compound, characterized by a complex structure with multiple sugar moieties attached to a cucurbitane triterpenoid core []. This compound has garnered interest in scientific research due to its sweetness profile, which is approximately 500 times sweeter than sucrose [].

Overview

Iso-mogroside V is a natural sweetener derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound belongs to a class of triterpenoid glycosides known as mogrosides, which are characterized by their intense sweetness and potential health benefits. Iso-mogroside V is particularly notable for its high sweetness intensity, which is approximately 250 times that of sucrose, making it an attractive alternative to traditional sweeteners.

Source

Iso-mogroside V is primarily extracted from the dried fruit of Siraitia grosvenorii, a plant native to southern China. The fruit has been used for centuries in traditional Chinese medicine for its purported health benefits, including antioxidant and anti-inflammatory properties. The extraction process typically involves solvent extraction and purification techniques to isolate the desired mogrosides from the fruit pulp.

Classification

Iso-mogroside V is classified as a triterpene glycoside. It consists of a sugar moiety attached to a triterpene backbone, which contributes to its sweet flavor profile. The compound is part of a larger family of mogrosides, which vary in their structure and sweetness levels.

Synthesis Analysis

Methods

The synthesis of iso-mogroside V can be achieved through both natural extraction methods and enzymatic synthesis. Enzymatic synthesis involves using specific enzymes, such as glycosyltransferases, to catalyze the glycosylation reactions necessary to form the compound.

  1. Enzymatic Synthesis: Involves the use of various UDP-glucosyltransferases (UGTs) that facilitate the transfer of glucose moieties to the aglycone (mogrol) substrate. This method allows for higher specificity and yield compared to chemical synthesis.
  2. Extraction and Purification: Iso-mogroside V can be isolated from monk fruit extracts through methods such as high-performance liquid chromatography (HPLC) after initial solvent extraction with water or methanol .

Technical Details

The enzymatic pathway for synthesizing iso-mogroside V typically includes:

  • Initial extraction of mogrol from monk fruit.
  • Glycosylation reactions using UGTs in controlled conditions (pH, temperature).
  • Purification steps involving HPLC to isolate iso-mogroside V from other mogrosides and impurities .
Molecular Structure Analysis

Structure

Iso-mogroside V has a complex molecular structure characterized by multiple hydroxyl groups and sugar moieties. Its chemical formula is C60H102O29C_{60}H_{102}O_{29}, and it exhibits stereochemical configurations that contribute to its biological activity and sweetness.

Data

  • Molecular Weight: Approximately 1286.65 g/mol.
  • Structural Features: The compound contains several glucose units attached to a triterpene core, which is responsible for its sweetening properties .
Chemical Reactions Analysis

Reactions

Iso-mogroside V undergoes various chemical reactions that can modify its structure and properties:

  1. Glycosylation: The primary reaction involved in its synthesis where glucose units are added to the aglycone.
  2. Deglycosylation: A reaction that can occur during metabolism, resulting in the release of sugar moieties and altering sweetness.
  3. Hydroxylation and Dehydrogenation: These reactions may also occur during metabolic processing, further modifying the compound's structure .

Technical Details

Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize these reactions and confirm the structure of iso-mogroside V and its metabolites .

Mechanism of Action

Process

The mechanism through which iso-mogroside V exerts its sweetening effect involves interaction with taste receptors on the tongue, specifically the sweet taste receptor (T1R2/T1R3). Upon binding, it activates these receptors, leading to the perception of sweetness.

Data

Studies have indicated that iso-mogroside V does not provide calories like sucrose, making it suitable for use in low-calorie food products. Its high sweetness potency allows for minimal usage while achieving desired sweetness levels .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white powder.
  • Solubility: Highly soluble in water due to its glycosidic nature.

Chemical Properties

  • Stability: Iso-mogroside V is stable under acidic conditions but may degrade under prolonged exposure to high temperatures or alkaline environments.
  • Sweetness Intensity: Approximately 250 times sweeter than sucrose.

Relevant analyses show that iso-mogroside V retains its sweetness even after processing, making it ideal for various applications in food products .

Applications

Iso-mogroside V has several scientific uses:

  • Food Industry: Used as a natural sweetener in beverages, desserts, and dietary supplements due to its intense sweetness without calories.
  • Pharmaceuticals: Investigated for potential health benefits such as antioxidant properties and effects on blood glucose levels.
  • Cosmetics: Explored for use in skincare products due to its potential anti-inflammatory properties .

Properties

CAS Number

1126032-65-2

Product Name

Iso-mogroside V

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C60H102O29

Molecular Weight

1287.447

InChI

InChI=1S/C60H102O29/c1-23(9-13-35(57(4,5)79)87-55-50(89-54-47(77)42(72)38(68)29(20-63)83-54)43(73)39(69)31(85-55)22-80-51-45(75)40(70)36(66)27(18-61)81-51)24-15-16-58(6)32-12-10-25-26(60(32,8)33(65)17-59(24,58)7)11-14-34(56(25,2)3)86-52-48(78)44(74)49(30(21-64)84-52)88-53-46(76)41(71)37(67)28(19-62)82-53/h10,23-24,26-55,61-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29-,30-,31-,32-,33-,34+,35-,36-,37-,38-,39-,40+,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52+,53+,54+,55+,58+,59-,60+/m1/s1

InChI Key

SQKPHECGTGXVQW-JTFUNGATSA-N

SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)O)C)C

Solubility

not available

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